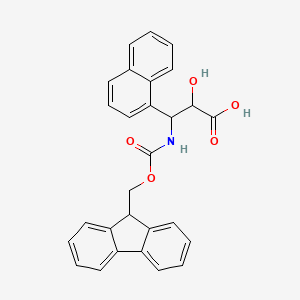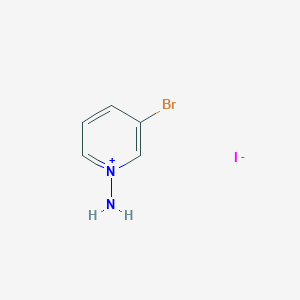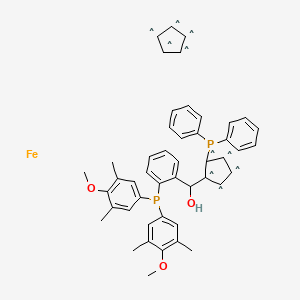
N-Boc-3,5-dichloro-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-3,5-dichloro-L-tyrosine: is a derivative of L-tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with chlorine atoms at the 3 and 5 positions. This compound is commonly used as an intermediate in the synthesis of peptides and other biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3,5-dichloro-L-tyrosine typically involves the protection of the amino group of 3,5-dichloro-L-tyrosine with a Boc group. This is achieved by reacting 3,5-dichloro-L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N-Boc-3,5-dichloro-L-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Deprotection Reactions: TFA or HCl in solvents like ethyl acetate or dioxane are used for Boc deprotection.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the chlorine atoms.
Deprotection Reactions: 3,5-dichloro-L-tyrosine is formed after Boc removal.
Applications De Recherche Scientifique
Chemistry: N-Boc-3,5-dichloro-L-tyrosine is used as a building block in the synthesis of complex organic molecules and peptides. It serves as a protected amino acid that can be incorporated into peptide chains without interfering with other functional groups .
Biology and Medicine: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It is also used in the development of peptide-based drugs and therapeutic agents .
Industry: The compound is used in the pharmaceutical industry for the synthesis of peptide drugs and other bioactive molecules. It is also used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of N-Boc-3,5-dichloro-L-tyrosine involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed to reveal the free amino group, allowing the peptide to interact with its biological targets .
Comparaison Avec Des Composés Similaires
- N-Boc-3,4-dichloro-L-phenylalanine
- N-Boc-3,5-dichloro-L-phenylalanine
- N-Boc-3,5-dibromo-L-tyrosine
Comparison: N-Boc-3,5-dichloro-L-tyrosine is unique due to the specific positioning of chlorine atoms on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. Compared to its analogs with different halogen substitutions or positions, this compound may exhibit distinct properties and applications .
Propriétés
Formule moléculaire |
C14H17Cl2NO5 |
|---|---|
Poids moléculaire |
350.2 g/mol |
Nom IUPAC |
3-(3,5-dichloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17Cl2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20) |
Clé InChI |
GRNLRGVZPAASPS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B12104067.png)
![9-((3aS,4S,6aR)-5-Fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12104074.png)
![6-[2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12104075.png)








![16-Acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione](/img/structure/B12104145.png)
![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate](/img/structure/B12104146.png)
![Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate](/img/structure/B12104154.png)
